

Technical Support Center: Alternative Solvents for Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-(4-Fluorophenyl)benzonitrile*

Cat. No.: B084787

[Get Quote](#)

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As the chemical industry pivots towards more sustainable and efficient practices, the reliance on traditional, often hazardous, organic solvents like dioxane, toluene, and DMF is being challenged. This guide is designed for researchers, chemists, and process development professionals who are exploring or implementing alternative and green solvent systems for the Suzuki-Miyaura coupling of aryl halides.

Here, we provide in-depth, field-tested insights in a direct question-and-answer format, addressing both foundational questions and specific troubleshooting scenarios you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries about the rationale and practical considerations for adopting alternative solvents.

Q1: Why should I move away from traditional solvents like toluene or dioxane for my Suzuki-Miyaura coupling?

A: The primary drivers are safety, sustainability, and process efficiency. Many traditional solvents are petroleum-derived, toxic, and pose significant environmental hazards, leading to their restriction under regulations like REACH.^{[1][2]} Green solvents, such as bio-based γ -

Valerolactone (GVL) or 2-Me-THF, offer a reduced environmental footprint and improved safety profiles.^{[3][4][5]} Furthermore, certain alternative systems, like aqueous micellar catalysis, can dramatically increase reaction rates, allowing for lower catalyst loadings and milder conditions (e.g., room temperature), which translates to energy savings and a more economical process.^{[6][7]}

Q2: What are the main classes of alternative solvents I should consider?

A: The landscape of alternative solvents is broad, but for Suzuki-Miyaura couplings, they can be grouped into several effective categories:

- Bio-based "Green" Solvents: These are derived from renewable feedstocks. Examples include 2-Methyltetrahydrofuran (2-Me-THF), cyclopentyl methyl ether (CPME), and γ-Valerolactone (GVL).^{[3][4][8]} They often have favorable safety profiles and can sometimes be recycled more efficiently than their petrochemical counterparts.
- Water with Surfactants (Micellar Catalysis): Using water as the bulk solvent is a cornerstone of green chemistry.^[9] For hydrophobic organic substrates, adding a surfactant (e.g., Tween 80, Kolliphor EL) creates micelles that act as nanoreactors, concentrating the reactants and catalyst to facilitate the reaction.^{[6][10][11]} This approach can enable reactions at room temperature and under aerobic conditions.^[6]
- Polyethylene Glycols (PEGs): PEGs, particularly low molecular weight variants like PEG-400, are non-toxic, biodegradable, and have low volatility. They can serve as effective reaction media and, in some cases, help stabilize the palladium catalyst, preventing precipitation of "Pd black".^{[12][13][14]} The catalyst/PEG system can often be recycled multiple times.^[12]
- Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point far lower than the individual components.^{[15][16]} Choline chloride-based DESs (e.g., with glycerol or urea) are biodegradable, non-toxic, and can be highly effective, sometimes proceeding without the need for additional ligands.^{[17][18]}
- Ionic Liquids (ILs): ILs are salts with low melting points that can act as both the solvent and a stabilizing agent for the catalyst.^{[19][20]} They are particularly noted for their negligible vapor

pressure, reducing air pollution. In some cases, metal-containing ILs can promote ligand-free couplings.[21]

- Solvent-Free (Mechanochemical) Conditions: For ultimate sustainability, the reaction can be run without any bulk solvent, often using ball milling.[22][23][24] This method minimizes waste but requires specialized equipment. Interestingly, even in nominally "solid-state" reactions, trace amounts of water generated *in situ* from the dehydration of boronic acid can be crucial for the reaction to proceed.[25][26]

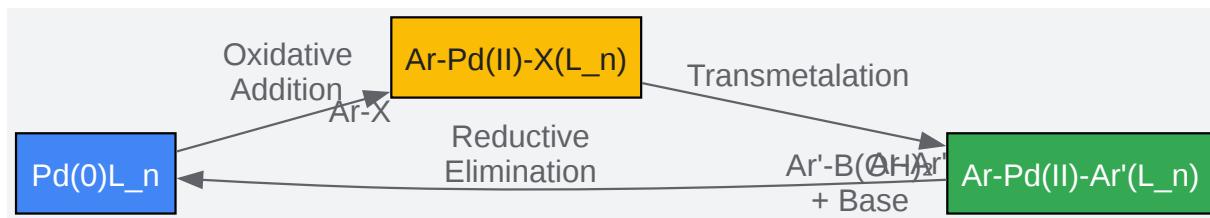
Q3: How do I select the best alternative solvent for my specific substrates?

A: There is no single "best" solvent; the optimal choice depends on the properties of your aryl halide and boronic acid.

- Start with Solubility: Your primary consideration is ensuring that your starting materials, particularly the aryl halide, have sufficient solubility at the reaction temperature. Bio-based ethers like 2-Me-THF are a good starting point as they mimic the properties of traditional solvents like THF and dioxane.[3]
- Consider Substrate Reactivity: For highly unreactive substrates, such as aryl chlorides, more aggressive conditions or specialized systems may be needed. Surfactant-assisted catalysis in water has proven effective for activating challenging chloroarenes.[11]
- Evaluate Downstream Processing: Think about product isolation. If your product is highly nonpolar, extraction from an aqueous or PEG-based system is often straightforward.[12] However, removing high-boiling solvents like DESs or GVL can be challenging and may require aqueous workups where the product precipitates or extraction into a specific organic solvent.
- Run a Small Screen: It is highly recommended to screen a few solvent options. A good starting panel could include 2-Me-THF, a PEG/water system, and an aqueous surfactant system to gauge which environment best suits your reaction.

Q4: What is the role of water in these systems? Is it always required?

A: The role of water is multifaceted and often critical, even in systems not explicitly designated as "aqueous."


- In Aqueous Systems: Water is the bulk solvent, providing significant environmental and cost benefits.[9]
- As a Co-Solvent: In many traditional and green organic solvents (like dioxane, THF, or 2-Me-THF), a small amount of water is often added.[27] Water can help dissolve the inorganic base (e.g., K_2CO_3 , K_3PO_4) and facilitate the crucial transmetalation step of the catalytic cycle by promoting the formation of a boronate species $[R-B(OH)_3]^-$, which is more nucleophilic than the parent boronic acid.
- In "Anhydrous" and Solvent-Free Reactions: Complete exclusion of water can sometimes be detrimental. Anhydrous couplings with bases like K_3PO_4 may require trace water to function effectively.[28] In solvent-free ball milling, water generated from the trimerization of boronic acid can be essential for the reaction to proceed.[25][26]

Section 2: Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues encountered when using alternative solvents.

Core Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting. Each step has specific requirements that can be impacted by your choice of solvent, base, and ligand.

[Click to download full resolution via product page](#)

Caption: A simplified Suzuki-Miyaura catalytic cycle.

Problem 1: Low or No Product Yield

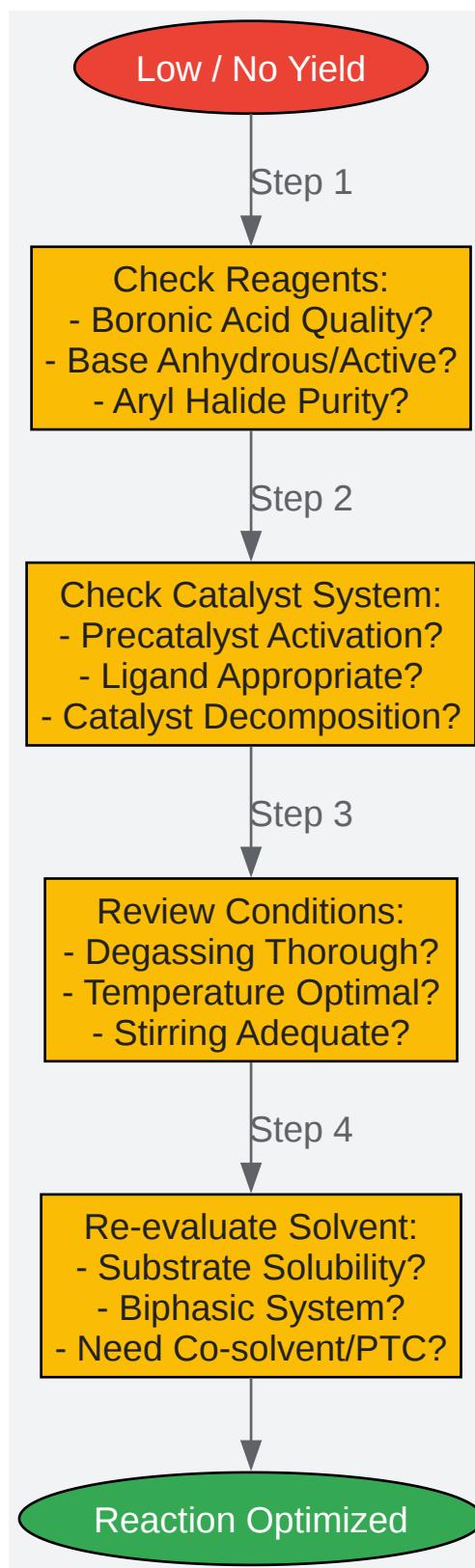
This is the most common issue. A systematic check of your reaction components and conditions is the best approach.

- Possible Cause 1: Poor Catalyst Activity/Decomposition
 - Why it happens: The alternative solvent may not sufficiently stabilize the active Pd(0) species, leading to the formation of inactive palladium black. Some solvents, particularly protic ones or those with impurities, can interfere with the catalyst. The chosen ligand may also be unsuitable for the solvent system.
 - Recommended Solutions:
 - Ensure Inert Atmosphere: Even in systems reported to be "aerobic," oxygen can promote catalyst decomposition and boronic acid homocoupling.[\[29\]](#) For initial trials, rigorously degas your solvent and maintain a positive pressure of nitrogen or argon.
 - Screen Catalysts/Ligands: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. If this is failing, switch to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald palladacycle) that is designed for robust activation.[\[29\]](#)[\[30\]](#)
 - Consider Ligand-Free Systems: In solvents like PEG or certain ILs/DESs, the solvent itself can stabilize the palladium nanoparticles, making an external ligand unnecessary.[\[12\]](#)[\[31\]](#) Trying a ligand-free reaction can simplify the system.
- Possible Cause 2: Inadequate Substrate/Reagent Solubility
 - Why it happens: The Suzuki coupling is often a multiphasic reaction. If the aryl halide, base, or boronic acid is not sufficiently soluble in the reaction medium, the reaction rate will be severely limited by mass transport. This is a common issue in purely aqueous systems without surfactants.[\[32\]](#)
 - Recommended Solutions:
 - Increase Temperature: Modestly increasing the temperature can improve solubility and reaction rates.

- **Modify the Solvent System:** If using water, add a surfactant or a co-solvent like ethanol or PEG.[14][33] If using a nonpolar green solvent, adding a small amount of a more polar co-solvent may help dissolve the base.
- **Use a Phase-Transfer Catalyst (PTC):** In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary.[21]
- **Possible Cause 3: Boronic Acid Decomposition (Protodeboronation)**
 - **Why it happens:** Boronic acids can be unstable, especially at high temperatures, in the presence of excess water, or with certain bases, leading to the formation of Ar-H instead of the desired Ar-Ar' product.[34]
 - **Recommended Solutions:**
 - **Check Boronic Acid Quality:** Use fresh, high-purity boronic acid.
 - **Switch to a More Stable Boronate:** Consider using boronic esters (e.g., pinacol esters) or MIDA boronates, which are significantly more stable and can be used in a wider range of conditions.
 - **Optimize Base and Temperature:** Use a milder base (e.g., K_2CO_3 instead of K_3PO_4) and the lowest effective temperature to minimize decomposition.[28]

Problem 2: Significant Side Product Formation (e.g., Homocoupling of Boronic Acid)

- **Why it happens:** The formation of Ar'-Ar' (Glaser-Hay coupling) is typically caused by the presence of oxygen, which oxidizes the Pd(0) catalyst and mediates the homocoupling pathway. Aryl halide homocoupling (Ar-Ar) can also occur but is less common.
- **Recommended Solutions:**
 - **Improve Degassing:** This is the most critical factor. Sparge your solvent with argon or nitrogen for at least 30 minutes before use. Use "freeze-pump-thaw" cycles for the most rigorous oxygen removal.


- Minimize Reaction Headspace: Run the reaction in a vessel that is appropriately sized for the reaction volume to minimize the amount of trapped air.
- Use High-Purity Reagents: Ensure all reagents, especially the base and solvent, are free of oxidizing contaminants.

Problem 3: Difficulty with Product Isolation and Purification

- Why it happens: Alternative solvents often have very different physical properties from traditional ones, requiring adjustments to the workup procedure.
- Recommended Solutions:
 - For High-Boiling Solvents (PEG, DESs, GVL):
 - Dilute and Extract: Dilute the reaction mixture with a large volume of water. Your organic product will often precipitate and can be filtered off, or it can be extracted with a low-boiling, immiscible organic solvent like ethyl acetate or MTBE.[12]
 - Recycling the Solvent: The aqueous layer containing the PEG, DES, or IL can often be recovered and reused for subsequent reactions after extraction of the product.[12][17]
 - For Aqueous Surfactant Systems:
 - Direct Extraction: The product can usually be extracted directly from the aqueous mixture with a solvent like ethyl acetate.
 - Column Chromatography Issues: Be aware that residual surfactant can sometimes co-elute with your product during chromatography. It may be necessary to perform an additional aqueous wash of the combined organic extracts or use a silica plug before the main purification column.

Troubleshooting Workflow

When a reaction fails, follow a logical diagnostic path.

[Click to download full resolution via product page](#)

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura couplings.

Section 3: Data & Protocols

Table 1: Comparative Overview of Alternative Solvents for Suzuki-Miyaura Coupling

Solvent Class	Examples	Key Properties	Advantages	Common Challenges & Considerations
Green Ethers	2-Me-THF, CPME	Moderate polarity, water-immiscible, bio-based potential. [8]	Direct replacement for THF/dioxane, good solubility for many organics, easier workup.[35][36]	Potential for peroxide formation (store over inhibitors), may require co-solvent for base solubility.
Water + Surfactant	Water + Kolliphor EL, Tween 80, Lecithin[10]	Biphasic, forms micelles as "nanoreactors".	Extremely green, can enable room temp reactions, low catalyst loading, excellent for unreactive substrates.[6][11]	Product isolation can be tricky due to emulsions/surfactant residue, requires vigorous stirring.[10]
Polyethylene Glycol (PEG)	PEG-200, PEG-400	High-boiling, polar, water-soluble, non-toxic.[12]	Often allows for ligand-free catalysis, catalyst/solvent system is highly recyclable, thermally stable. [14][31]	High viscosity can impede stirring, product isolation requires extraction from a diluted aqueous solution.
Deep Eutectic Solvents (DES)	Choline Chloride:Glycerol, Choline Chloride:Urea	High-boiling, highly polar, negligible vapor pressure, biodegradable. [15][17]	Can act as catalyst stabilizer, often recyclable, can promote ligand-free reactions. [37]	High viscosity, product isolation requires precipitation by adding anti-solvent (water), potential for substrate

				decomposition at high temps.
Ionic Liquids (ILs)	[bmim][BF ₄], [bmim][PF ₆]	Non-volatile, tunable properties, high thermal stability. [19][21]	Can be designed to enhance catalyst stability and activity, highly recyclable. [20][38]	High cost, potential toxicity of some ILs, can be difficult to remove from the product completely.
Solvent-Free	Ball Milling	Solid-state reaction.[22]	Ultimate green approach (minimal waste), can enable novel reactivity.[23][24]	Requires specialized equipment, reaction kinetics can be limited by physical mixing, can be sensitive to trace water content.[26]

Protocol 1: General Procedure for a Trial Reaction in an Aqueous Surfactant System

This protocol is a starting point and should be optimized for your specific substrates. It is adapted from methodologies demonstrated to be effective for a range of aryl halides.[10]

- Reagent Preparation:
 - Prepare a 2 wt% aqueous solution of your chosen surfactant (e.g., Kolliphor EL or Tween 80) in deionized water.
 - Thoroughly degas this solution by sparging with nitrogen or argon for 30-60 minutes.
- Reaction Setup:
 - To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%).

- Seal the vial with a septum cap.
- Purge the vial with nitrogen or argon for 5 minutes.
- Addition of Reagents:
 - Under a positive inert atmosphere, add the degassed surfactant solution via syringe to achieve a typical concentration of 0.2-0.5 M with respect to the aryl halide.
 - Begin vigorous stirring. The mixture will likely be cloudy or biphasic.
 - Add the base (e.g., K_2CO_3 or Et_3N , 2.0-3.0 equiv.) via syringe, either as a solid or dissolved in a minimal amount of the degassed surfactant solution.
- Reaction Monitoring:
 - Stir the reaction vigorously at the desired temperature (start with room temperature, then screen up to 60-80 °C if needed).
 - Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC, GC-MS, or LC-MS.
- Workup and Isolation:
 - Upon completion, dilute the reaction mixture with ethyl acetate.
 - Transfer the mixture to a separatory funnel and separate the layers.
 - Extract the aqueous layer two more times with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography.

References

- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering - ACS Publications.

- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH.
- Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids - MDPI.
- Ionic liquid acceleration of solid-phase suzuki-miyaura cross-coupling reactions - PubMed.
- Recyclable and Reusable Pd(OAc)₂/DABCO/PEG-400 System for Suzuki–Miyaura Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications.
- Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review - MDPI.
- Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles - MDPI.
- Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst - SciSpace.
- Suzuki–Miyaura cross-coupling reaction in deep eutectic mixture. - ResearchGate.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model - ACS Publications.
- Exploration of Ionic Liquids as Soluble Supports for Organic Synthesis. Demonstration with a Suzuki Coupling Reaction - ACS Publications.
- Natural Deep Eutectic Solvents as Sustainable Solvents for Suzuki–Miyaura Cross-Coupling Reactions Applied to Imidazo-Fused Heterocycles - ResearchGate.
- Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents | The Journal of Organic Chemistry - ACS Publications.
- Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki-Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents - PubMed.
- Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions | Request PDF.
- Screening of ionic liquids for the Suzuki-Miyaura coupling a - ResearchGate.
- Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere | Request PDF - ResearchGate.
- PEG (300)—PdCl₂ Promoted Efficient and Convenient Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. | Request PDF - ResearchGate.
- Surfactant-Assisted Suzuki-Miyaura Coupling Reaction of Unreactive Chlorobenzene over Hydrotalcite-Supported Palladium Catalyst | Request PDF - ResearchGate.
- Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit.
- Microwave-Assisted Dehydrogenative Cross Coupling Reactions in γ -valerolactone with a Reusable Pd/β-cyclodextrin Crosslinked Catalyst - PMC - PubMed Central.
- Mechanochemical Solvent-Free Suzuki-Miyaura Cross-Coupling of Amides via Highly Chemoselective N-C Cleavage - PubMed.

- (PDF) Microwave-Assisted Dehydrogenative Cross Coupling Reactions in γ -valerolactone with a Reusable Pd/ β -cyclodextrin Crosslinked Catalyst - ResearchGate.
- An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature - OUCI.
- A Preparatively Convenient Ligand-Free Catalytic PEG 2000 Suzuki–Miyaura Coupling | The Journal of Organic Chemistry - ACS Publications.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Reusable and Efficient Pd(OAc) 2 /TBAB/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction under Ligand-Free Conditions | Request PDF - ResearchGate.
- What's the problem of Suzuki-Miyaura coupling reaction conditions? - ResearchGate.
- A micellar palladium catalyst stabilized by PEG-PVEG as a vinyl-functionalized amphiphilic polymer for Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing).
- Mechanochemical Solvent-Free Suzuki–Miyaura Cross-Coupling of Amides via Highly Chemoselective N–C Cleavage - OUCI.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYaura CROSS-COUPING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION - INOVATUS JOURNALS.
- Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives - New Journal of Chemistry (RSC Publishing).
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - Beilstein Journals.
- Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews.
- Solvent-free and time-efficient Suzuki–Miyaura reaction in a ball mill: the solid reagent system KF–Al2O3under inspection - ResearchGate.
- The Suzuki Reaction Under Solvent-Free Conditions | Request PDF - ResearchGate.
- Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? - ResearchGate.
- Reaction Mechanism for the Conversion of γ -Valerolactone (GVL) over a Ru Catalyst: A First-Principles Study | Request PDF - ResearchGate.
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - ResearchGate.
- Use of γ -valerolactone and glycerol derivatives as bio-based renewable solvents for membrane preparation - Green Chemistry (RSC Publishing).

- Simulations of γ -Valerolactone Solvents and Electrolytes for Lithium Batteries Using Polarizable Molecular Dynamics - MDPI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYaura CROSS-COUPING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C-C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Dehydrogenative Cross Coupling Reactions in γ -valerolactone with a Reusable Pd/ β -cyclodextrin Crosslinked Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of γ -valerolactone and glycerol derivatives as bio-based renewable solvents for membrane preparation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Ionic liquid acceleration of solid-phase suzuki-miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Mechanochemical Solvent-Free Suzuki-Miyaura Cross-Coupling of Amides via Highly Chemoselective N-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 26. researchgate.net [researchgate.net]
- 27. Yoneda Labs [yonedalabs.com]
- 28. reddit.com [reddit.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. reddit.com [reddit.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki-Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Support Center: Alternative Solvents for Suzuki-Miyaura Coupling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084787#alternative-solvents-for-suzuki-miyaura-coupling-of-aryl-halides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com